molecular formula C10H17ClN2O2 B2754111 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride CAS No. 2193058-62-5

11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride

Cat. No.: B2754111
CAS No.: 2193058-62-5
M. Wt: 232.71
InChI Key: PPAQKTCHTVQIFP-UHFFFAOYSA-N
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Description

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure.

Scientific Research Applications

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

It is noted that similar compounds have shown high anti-inflammatory activity , suggesting that they may target enzymes or proteins involved in inflammation.

Mode of Action

Given its potential anti-inflammatory activity

Biochemical Pathways

Based on its potential anti-inflammatory activity , it may impact pathways related to inflammation.

Result of Action

Similar compounds have been noted to exhibit high anti-inflammatory activity , suggesting that they may reduce inflammation at the molecular and cellular level.

Preparation Methods

The synthesis of 11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride involves multiple steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include cyclization reactions under specific conditions to achieve the desired structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Comparison with Similar Compounds

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

11-oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-8-12-9(2-1-3-9)10(14-8)4-6-11-7-5-10;/h11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQKTCHTVQIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CCNCC3)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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